Exclusive Stereochemical Outcome: 100% Selectivity for trans Isomer in Electrophilic Addition
The addition of bromine to cyclopentene proceeds via a cyclic bromonium ion intermediate, resulting in anti addition. This mechanism is stereospecific and yields exclusively trans-1,2-dibromocyclopentane (100% selectivity), with no detectable formation of cis-1,2-dibromocyclopentane [1]. This contrasts with reactions that proceed via planar carbocation intermediates, which would yield a mixture of cis and trans isomers [2].
| Evidence Dimension | Product Distribution (Selectivity) |
|---|---|
| Target Compound Data | 100% trans isomer |
| Comparator Or Baseline | cis-1,2-dibromocyclopentane: 0% under these conditions |
| Quantified Difference | >99% selectivity for trans |
| Conditions | Bromine (Br2) in inert solvent (e.g., CCl4, CH2Cl2), anti addition |
Why This Matters
This ensures the procurement of a single, stereochemically pure diastereomer for synthetic or analytical applications where stereochemistry dictates outcome.
- [1] JoVE Science Education Database. Organic Chemistry. Halogenation of Alkenes. View Source
- [2] LibreTexts. (2019). 3.3: Cis-Trans Isomerism in Cycloalkanes. View Source
